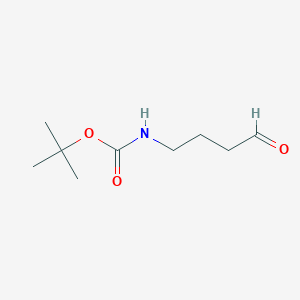

tert-Butyl (4-oxobutyl)carbamate

Description

Significance of Boc-Protected Amines in Functional Group Chemistry

Amines are fundamental functional groups that are nucleophilic and basic, often participating in undesired side reactions. chemistrysteps.com The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry. jk-sci.com Its popularity stems from a combination of factors:

Ease of Introduction: The Boc group is readily introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comorganic-chemistry.org This reaction is typically high-yielding and can be performed under mild conditions, including aqueous or solvent-free systems. jk-sci.comorganic-chemistry.orgwikipedia.org

Stability: Boc-protected amines exhibit remarkable stability towards a wide range of reaction conditions, including most nucleophiles and bases. organic-chemistry.orgresearchgate.net This stability allows for a broad scope of chemical transformations on other parts of the molecule without affecting the protected amine.

Facile Cleavage: The Boc group is acid-labile and can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in methanol (B129727). chemistrysteps.comjk-sci.comwikipedia.org This deprotection proceeds via a stable tert-butyl cation intermediate, which fragments into isobutylene (B52900) and carbon dioxide. chemistrysteps.com

The controlled installation and removal of the Boc group provide a robust strategy for managing the reactivity of amines throughout a synthetic sequence. chemistrysteps.comresearchgate.net

Overview of tert-Butyl (4-oxobutyl)carbamate as a Versatile Intermediate and Building Block

This compound, also known as 4-(Boc-amino)butanal, is a bifunctional organic molecule with the chemical formula C₉H₁₇NO₃. nih.gov It incorporates both a Boc-protected amine and an aldehyde functional group. cymitquimica.com This dual functionality makes it a highly versatile intermediate and building block in organic synthesis. The presence of the aldehyde allows for a variety of subsequent chemical transformations, such as nucleophilic additions and condensation reactions, while the protected amine remains inert until its planned deprotection. cymitquimica.com

The synthesis of this compound can be achieved through the oxidation of the corresponding alcohol, tert-butyl (4-hydroxybutyl)carbamate, using reagents like Dess-Martin periodinane. umich.edugoogle.com

Scope and Academic Relevance of Research on the Compound

The academic relevance of this compound lies in its utility for constructing more complex molecules, particularly those with pharmaceutical or biological significance. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds. Research involving this compound often focuses on its application in the synthesis of enzyme inhibitors and other biologically active molecules. For instance, it has been utilized as an intermediate in the synthesis of MDM2 protein degraders, which have potential applications in cancer therapy. google.com The ability to introduce a protected four-carbon amino-aldehyde unit is a valuable tool for medicinal chemists and synthetic organic chemists alike.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h7H,4-6H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZDTEUFFZSQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573799 | |

| Record name | tert-Butyl (4-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84766-90-5 | |

| Record name | tert-Butyl (4-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for Tert Butyl 4 Oxobutyl Carbamate

Established Laboratory-Scale Synthesis Protocols

Common laboratory methods for preparing tert-butyl (4-oxobutyl)carbamate primarily involve the strategic introduction of the tert-butoxycarbonyl (Boc) protecting group onto a four-carbon chain bearing an amino or potential amino functionality, followed or preceded by the installation of the aldehyde group.

Synthesis via Reaction of tert-Butyl Carbamate (B1207046) with Halogenated Precursors

One direct approach involves the N-alkylation of tert-butyl carbamate with a suitable 4-halobutanal derivative. This method leverages the nucleophilicity of the carbamate nitrogen to displace a halide on the alkyl chain. To prevent self-condensation or polymerization of the aldehyde, it is often protected as an acetal, such as a diethyl acetal. The general reaction involves treating 4-halobutanal diethyl acetal with tert-butyl carbamate in the presence of a base. The resulting Boc-protected amino acetal is then hydrolyzed under acidic conditions to reveal the desired aldehyde.

A related strategy involves the alkylation of tert-butyl carbamate with a precursor like 4-bromobutan-1-ol, followed by oxidation of the resulting alcohol to the aldehyde. This two-step sequence can sometimes offer advantages in terms of purification and handling of intermediates.

N-Boc Protection of 4-Amino-1-butanol Derivatives

A frequently employed and reliable method begins with the readily available 4-amino-1-butanol. The primary amino group is first protected with a Boc group, typically by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.comnih.gov This reaction yields tert-butyl (4-hydroxybutyl)carbamate. The subsequent and critical step is the selective oxidation of the primary alcohol to the corresponding aldehyde. core.ac.ukresearchgate.net

A variety of oxidation reagents can be employed for this transformation, with the choice often dictated by the need to avoid over-oxidation to the carboxylic acid. organic-chemistry.org Mild and selective oxidizing agents are preferred. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or using pyridinium chlorochromate (PCC). These methods generally provide good yields of the target aldehyde, this compound, while being compatible with the Boc protecting group. researchgate.net

Table 1: Comparison of Oxidation Methods for tert-Butyl (4-hydroxybutyl)carbamate

| Oxidation Reagent/System | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Dichloromethane (B109758) | -78 to RT | High yields, minimal over-oxidation | Requires low temperatures, unpleasant odor |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | Mild conditions, high yields | Reagent is expensive and potentially explosive |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | Convenient, commercially available | Chromium-based reagent, potential toxicity |

Strategies Utilizing Di-tert-butyl Dicarbonate (Boc₂O) for Amine Protection

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O), is the most prevalent reagent for introducing the Boc protecting group onto an amine. wikipedia.orgrsc.org This method is characterized by its high efficiency and mild reaction conditions. chemicalbook.comtotal-synthesis.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts. total-synthesis.com

In the context of synthesizing this compound, this strategy can be applied to precursors like 4-aminobutanal (B194337) or its acetal-protected form. The protection of 4-aminobutanal diethyl acetal with Boc₂O, followed by acidic workup to deprotect the acetal, provides a direct route to the final product. The use of a base like sodium bicarbonate or triethylamine (B128534) is common to neutralize the acidic byproduct formed during the reaction. chemicalbook.comyoutube.com

Advanced and Stereoselective Synthetic Approaches

More sophisticated methods for the synthesis of this compound and its derivatives include rearrangement reactions and multi-component strategies, which can offer advantages in terms of efficiency and the ability to introduce molecular diversity.

Modified Curtius Rearrangement Protocols for Carbamate Formation

The Curtius rearrangement provides an elegant method for converting carboxylic acids into the corresponding Boc-protected amines. wikipedia.orgnih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. acs.orgresearchgate.net Trapping this isocyanate in situ with tert-butanol yields the desired tert-butyl carbamate. wikipedia.orgorganic-chemistry.org

To synthesize this compound via this route, one would start with a suitable five-carbon carboxylic acid derivative where the future aldehyde is masked, for example, as an acetal. The carboxylic acid is converted to an acyl azide, often using reagents like diphenylphosphoryl azide (DPPA) or by treating an acyl chloride with sodium azide. The subsequent rearrangement in the presence of tert-butanol, followed by deprotection of the acetal, would furnish the target compound. One-pot modifications of the Curtius rearrangement have been developed, allowing for the direct conversion of carboxylic acids to Boc-protected amines in high yields under mild conditions. acs.orgresearchgate.netorganic-chemistry.org

Table 2: Key Steps in a Curtius Rearrangement Approach

| Step | Transformation | Key Reagents | Intermediate |

| 1 | Carboxylic Acid to Acyl Azide | DPPA or NaN₃ (from acyl chloride) | Acyl Azide |

| 2 | Rearrangement & Trapping | Heat, tert-butanol | Isocyanate |

| 3 | Acetal Deprotection | Aqueous Acid | N/A |

Multi-Component Coupling Reactions for Diversification

Multi-component reactions (MCRs), such as the Ugi or Passerini reactions, are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govorganic-chemistry.org While not a direct synthesis for the parent this compound, MCRs can be employed to generate a diverse library of derivatives.

For instance, a modified Ugi reaction could potentially involve an isocyanide, a carboxylic acid, an amine, and a protected aldehyde component that, after the reaction and subsequent transformations, could lead to derivatives of this compound. These reactions are highly valued for their efficiency and atom economy, making them attractive in medicinal chemistry and drug discovery for rapidly generating novel structures for screening. nih.gov The versatility of MCRs allows for the incorporation of various functional groups, providing access to a wide range of substituted carbamate derivatives. organic-chemistry.org

Chemo- and Regioselective Functionalization of the Aldehyde Moiety

The chemical structure of this compound features two distinct functional groups: a tert-butoxycarbonyl (Boc) protected amine and a terminal aldehyde. The significant difference in the chemical reactivity of these groups allows for a high degree of chemo- and regioselectivity, where the aldehyde moiety can be selectively modified without affecting the carbamate. The Boc protecting group is notably stable under a wide range of non-acidic conditions, including exposure to most nucleophiles and bases, thus ensuring its integrity during the functionalization of the aldehyde. nih.gov

Common transformations that selectively target the aldehyde group include olefination reactions such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These methods are fundamental in carbon-carbon bond formation, converting the carbonyl group into an alkene.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction is highly versatile and can be performed under mild conditions, which is advantageous for substrates with sensitive functional groups. nih.gov For instance, the reaction of this compound with an ylide like methylenetriphenylphosphorane would yield the corresponding terminal alkene, tert-butyl (pent-4-en-1-yl)carbamate. The choice of ylide determines the structure of the resulting alkene. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org

| Reaction | Reagent | Key Feature | Typical Product Stereochemistry |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (e.g., Ph3P=CHR) | Versatile for many aldehydes; byproduct is triphenylphosphine oxide. | Depends on ylide stability (Non-stabilized → Z-alkene; Stabilized → E-alkene). organic-chemistry.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion (e.g., (EtO)2P(O)CH-R) | Generally gives higher E-selectivity; water-soluble phosphate byproduct is easily removed. wikipedia.org | Predominantly E-alkene formation. wikipedia.org |

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used variation of the Wittig reaction that employs a phosphonate carbanion. wikipedia.orgyoutube.com This method is often preferred in synthesis due to several advantages. The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig reagents, and the dialkyl phosphate byproduct is water-soluble, facilitating a much easier purification compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.org A significant feature of the HWE reaction is its high stereoselectivity, typically yielding the (E)-alkene as the major product. wikipedia.org For example, reacting this compound with the anion of triethyl phosphonoacetate would selectively produce the (E)-α,β-unsaturated ester.

Other chemo- and regioselective reactions at the aldehyde include reductive amination to form secondary or tertiary amines and additions of various organometallic reagents to generate secondary alcohols. In all these cases, the inert nature of the Boc-carbamate group under the required reaction conditions is crucial for the successful and selective transformation of the aldehyde moiety.

Asymmetric Synthesis of Chiral Derivatives

The aldehyde group in this compound serves as a valuable prochiral center for the synthesis of a variety of chiral derivatives, particularly chiral γ-amino alcohols, which are important building blocks in medicinal chemistry. nih.govresearchgate.netunimi.itorganic-chemistry.org Asymmetric synthesis strategies can introduce a new stereocenter at the carbonyl carbon with high enantioselectivity.

One primary approach is the asymmetric reduction of the aldehyde to a primary alcohol, which, in this case, would yield a chiral product if a chiral center already existed in the molecule. However, to create a new chiral center from the achiral starting material, one can employ enantioselective addition of nucleophiles . This involves reacting the aldehyde with organometallic reagents (e.g., organozinc or Grignard reagents) in the presence of a chiral ligand or catalyst. researchgate.net This process can generate chiral secondary alcohols with a predictable stereochemistry.

A powerful and widely applicable method for generating chiral amines involves the condensation of the aldehyde with a chiral amine auxiliary, followed by a diastereoselective nucleophilic addition. For instance, condensation with a chiral sulfinamide, such as tert-butanesulfinamide (Ellman's auxiliary), forms an N-sulfinyl imine intermediate. Subsequent reduction of this imine with agents like sodium borohydride (B1222165) proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Acidic removal of the auxiliary then reveals the chiral primary amine.

Furthermore, organocatalysis offers a metal-free approach to asymmetric functionalization. Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective addition of various nucleophiles to aldehydes. princeton.edu For example, the enantioselective Mukaiyama-Michael reaction, where a silyl enol ether adds to an α,β-unsaturated aldehyde formed in situ, can be catalyzed by chiral imidazolidinones. princeton.edu While this compound itself is a saturated aldehyde, it can be converted to an α,β-unsaturated aldehyde via a reaction like the HWE, and then subjected to chiral conjugate addition reactions.

| Strategy | Intermediate | Typical Reagents/Catalysts | Product Class |

|---|---|---|---|

| Asymmetric Nucleophilic Addition | Aldehyde | R-MgX or R2Zn with chiral ligands (e.g., chiral amino alcohols). researchgate.net | Chiral Secondary Alcohols |

| Chiral Auxiliary-Mediated Synthesis | N-Sulfinyl Imine | tert-Butanesulfinamide, followed by reduction (e.g., NaBH4). | Chiral Primary Amines |

| Organocatalytic Addition | Iminium Ion (from enal) | Chiral secondary amines (e.g., proline derivatives). princeton.edu | Chiral Aldehydes/Ketones |

These methodologies allow for the transformation of the achiral this compound into valuable, enantiomerically enriched compounds, demonstrating its utility as a versatile synthetic intermediate.

Industrial Production Methodologies and Optimization

The industrial production of this compound typically originates from readily available and cost-effective precursors, with a focus on high-yield, scalable, and efficient reaction sequences. A common and logical synthetic route involves two primary steps: the protection of a suitable precursor followed by oxidation. The starting material of choice is often 4-amino-1-butanol, an alkanolamine that provides the required four-carbon backbone with the amino and hydroxyl functionalities at the correct positions. wikipedia.org

The first step is the selective N-protection of 4-amino-1-butanol with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This reaction is robust, high-yielding, and can be performed on a large scale to produce tert-butyl (4-hydroxybutyl)carbamate. chemscene.comsigmaaldrich.comechemi.com

The second and key step is the oxidation of the primary alcohol in tert-butyl (4-hydroxybutyl)carbamate to the corresponding aldehyde, this compound. For large-scale operations, the choice of oxidation method is critical and must balance reactivity, selectivity, cost, safety, and environmental impact. While many oxidation reagents exist, activated DMSO oxidations, such as the Swern oxidation , are frequently employed due to their mild conditions and high selectivity for primary alcohols to aldehydes, preventing over-oxidation to carboxylic acids. wikipedia.orgorganic-chemistry.orgchemistrysteps.comalfa-chemistry.com

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, commonly oxalyl chloride, followed by the addition of the alcohol and quenching with a hindered organic base like triethylamine. wikipedia.orgalfa-chemistry.com

Process Scale-Up and Efficiency Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial plant presents several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness. The oxidation step is often the most critical in this regard.

Temperature Control: The Swern oxidation is highly exothermic and requires strict temperature control, typically being run at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the activated intermediate. alfa-chemistry.com On a large scale, maintaining such low temperatures requires specialized reactors with efficient cooling systems and careful control over the rate of reagent addition to manage the heat generated.

Reagent Handling and Byproduct Management: The reagents used in the Swern oxidation, such as oxalyl chloride, are corrosive and moisture-sensitive. The reaction also generates several byproducts, including carbon monoxide, carbon dioxide, and dimethyl sulfide. wikipedia.org Dimethyl sulfide is a volatile liquid with an extremely unpleasant and pervasive odor, requiring closed systems and appropriate off-gas scrubbing solutions (e.g., bleach/hypochlorite) to manage workplace exposure and environmental release. wikipedia.org Efficient process design aims to minimize the production of these byproducts and handle them safely.

Process Optimization: To improve efficiency, optimization studies may focus on alternative, less hazardous activating agents for DMSO or developing catalytic oxidation processes. The order and rate of addition of reagents, reaction times, and solvent choice are all critical parameters that are optimized to maximize throughput and yield while minimizing costs and waste. For instance, ensuring the complete formation of the activated DMSO species before the addition of the alcohol is crucial for achieving high conversion.

Purity Profile Enhancement in Large-Scale Synthesis

Achieving a high purity profile for this compound in a large-scale setting is essential, particularly if it is intended for use as a pharmaceutical intermediate. The primary sources of impurities arise from the oxidation step.

Common Impurities:

Unreacted Starting Material: Incomplete oxidation can leave residual tert-butyl (4-hydroxybutyl)carbamate in the final product.

Over-oxidation Product: Although the Swern oxidation is highly selective for aldehydes, trace amounts of the corresponding carboxylic acid, 4-(tert-butoxycarbonylamino)butanoic acid, could form under non-optimal conditions.

Side-reaction Products: At temperatures above the optimal -60°C to -78°C range, side reactions can occur. One notable side product is the formation of a mixed thioacetal. organic-chemistry.org

Reagent-derived Impurities: Residuals from the quenching base (e.g., triethylamine) and its salts (e.g., triethylammonium chloride) must be effectively removed.

Purification Methods: Post-reaction workup is critical for enhancing purity. A typical procedure involves:

Quenching: Careful quenching of the reaction mixture.

Aqueous Extraction: A series of aqueous washes to remove water-soluble byproducts like dimethyl sulfoxide and amine salts.

Solvent Exchange/Distillation: Since the product is an aldehyde, it can be sensitive to heat and air. Purification is often achieved through extraction and careful concentration under reduced pressure rather than high-temperature distillation.

Chromatography: While flash chromatography is the standard in the lab, it is often too expensive for large-scale production. However, for high-purity applications, it may be adapted for industrial scale.

Process analytical technology (PAT) is often implemented to monitor the reaction in real-time, ensuring complete conversion and minimizing impurity formation, thereby leading to a more robust and reproducible purity profile.

Chemical Reactivity and Transformation Pathways of Tert Butyl 4 Oxobutyl Carbamate

Mechanism of Boc Group Protection

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, including in the formation of tert-Butyl (4-oxobutyl)carbamate. Its popularity stems from its ease of introduction, stability under various conditions, and facile removal under specific acidic conditions.

Nucleophilic Addition-Elimination Mechanism of Boc Group Introduction

The introduction of the Boc group onto an amine, such as the precursor to this compound, typically proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.comchemistrysteps.com The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). commonorganicchemistry.comresearchgate.net

The mechanism can be summarized in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This initial attack forms a tetrahedral intermediate. chemistrysteps.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. This results in the elimination of a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.comcommonorganicchemistry.com

Proton Transfer: The positively charged nitrogen is then deprotonated. In the absence of an external base, the tert-butyl carbonate anion can act as a base to abstract the proton. commonorganicchemistry.com When a base like triethylamine (B128534) or sodium hydroxide is used, it facilitates this deprotonation step. total-synthesis.com

Decomposition of the Leaving Group: The resulting tert-butyl bicarbonate is unstable and readily decomposes into carbon dioxide (CO₂) gas and tert-butanol. commonorganicchemistry.com The formation of gaseous CO₂ provides a thermodynamic driving force for the reaction. total-synthesis.com

This process can be performed under aqueous or anhydrous conditions and is often facilitated by the presence of a base. organic-chemistry.org

Stability of the Boc Group to Various Reagents and Conditions

A key advantage of the Boc protecting group is its stability across a range of chemical environments, which allows for selective transformations on other parts of the molecule. The carbamate (B1207046) structure of the Boc-protected amine renders it less reactive than the free amine. total-synthesis.com

The Boc group is generally stable under the following conditions:

Basic Conditions: It is resistant to hydrolysis under basic conditions. total-synthesis.comrsc.org

Nucleophilic Attack: The Boc group is stable towards most nucleophiles. organic-chemistry.org

Catalytic Hydrogenation: Unlike other protecting groups such as the benzyloxycarbonyl (Cbz) group, the Boc group is stable under conditions of catalytic hydrogenation. researchgate.nettotal-synthesis.com

This stability profile makes the Boc group orthogonal to other common protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis), which is particularly advantageous in complex multi-step syntheses such as solid-phase peptide synthesis. total-synthesis.com However, it is important to note that the Boc group is not stable towards Lewis acids. total-synthesis.com

| Condition/Reagent | Stability | Reference |

|---|---|---|

| Strong Acids (e.g., TFA, HCl) | Labile | total-synthesis.comwikipedia.org |

| Lewis Acids (e.g., AlCl₃) | Labile | total-synthesis.comwikipedia.org |

| Basic Conditions (e.g., NaOH, Triethylamine) | Stable | total-synthesis.comrsc.org |

| Nucleophiles | Stable | organic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Stable | researchgate.nettotal-synthesis.com |

| Oxidative Conditions | Generally Stable (some exceptions) | total-synthesis.com |

Mechanism of Boc Group Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions. This lability to acid is a cornerstone of its utility as a protecting group.

Acid-Catalyzed Deprotection Mechanism (e.g., with TFA, HCl)

The acid-catalyzed deprotection of a Boc-protected amine, such as this compound, is initiated by protonation and proceeds through a unimolecular decomposition pathway. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate are frequently employed for this purpose. wikipedia.org

The mechanism involves the following key steps:

Protonation: The first step is the protonation of the carbonyl oxygen of the Boc group by the acid. This is favored because the resulting positive charge can be delocalized through resonance, making the carbonyl oxygen a better Lewis base. chemistrysteps.com

Fragmentation: The protonated carbamate then undergoes fragmentation. The C-O bond between the tert-butyl group and the oxygen cleaves, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. chemistrysteps.comtotal-synthesis.com This step is facilitated by the electronic stabilization of the resulting carbocation. chemistrysteps.com

Formation and Fate of the tert-Butyl Carbocation

The formation of the tert-butyl carbocation is a defining feature of the acid-catalyzed deprotection of the Boc group. total-synthesis.comorganic-chemistry.org This carbocation is relatively stable due to the inductive effect of the three methyl groups. total-synthesis.com

However, the tert-butyl carbocation is also a reactive electrophile and can lead to undesired side reactions by alkylating other nucleophilic functional groups present in the substrate. wikipedia.org For instance, in peptide chemistry, the side chains of amino acids like methionine or tryptophan can be alkylated by the tert-butyl cation. total-synthesis.com

To mitigate these side reactions, "scavengers" are often added to the reaction mixture. These are nucleophilic species that can trap the tert-butyl carbocation. Common scavengers include:

Anisole wikipedia.org

Thioanisole wikipedia.org

Thiophenol organic-chemistry.org

Cresol total-synthesis.com

The tert-butyl carbocation, in the absence of other nucleophiles or upon trapping by a weak base, can also lose a proton to form isobutene gas. total-synthesis.com

Decarboxylation Mechanism in the Deprotection Process

Following the cleavage of the tert-butyl group, the resulting carbamic acid intermediate is unstable. wikipedia.org It readily undergoes spontaneous decarboxylation, releasing carbon dioxide gas and the free amine. chemistrysteps.comwikipedia.org This decomposition is an irreversible step that drives the deprotection reaction to completion. chemistrysteps.com The release of CO₂ is often observed as bubbling in the reaction mixture. chemistrysteps.com

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), room temperature | wikipedia.org |

| Hydrochloric acid (HCl) | Methanol, Dioxane, or Ethyl Acetate, room temperature | wikipedia.org |

| Trimethylsilyl iodide (TMSI) | Followed by methanolysis | wikipedia.org |

| Aluminum chloride (AlCl₃) | For selective cleavage | wikipedia.org |

| Aqueous phosphoric acid | - | rsc.org |

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. Its reactivity is central to the synthetic utility of this compound, enabling chain elongation and the introduction of new functional groups.

The carbonyl carbon of the aldehyde in this compound is a primary site for nucleophilic attack. This reactivity allows for the construction of more complex molecules. For instance, the aldehyde can undergo intramolecular cyclization reactions. Substituted tert-butyl 4-oxobutylcarbamates have been shown to form cyclic N-Boc-acyliminium ions, which can then be trapped by nucleophiles like phosphites to generate cyclic α-aminophosphonates researchgate.net.

The aldehyde is also amenable to a variety of classical condensation reactions. These include the Wittig reaction with phosphorus ylides to form alkenes, and additions of organometallic reagents such as Grignard or organolithium compounds to produce secondary alcohols. These transformations are fundamental in synthetic chemistry for extending the carbon skeleton.

| Reaction Type | Reagent/Catalyst | Product Type |

| Intramolecular Cyclization | TMSOTf | Cyclic N-Boc-acyliminium ion |

| Wittig Reaction | Phosphorus Ylide (R-CH=PPh₃) | Alkene |

| Grignard Addition | Organomagnesium Halide (R-MgX) | Secondary Alcohol |

| Cycloaddition | Carbonyl Ylides | Tetrahydrofuran derivatives |

This table illustrates common nucleophilic addition and condensation reactions applicable to the aldehyde group.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a key transformation for this compound. This two-step, often one-pot, process involves the initial reaction of the aldehyde with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine or iminium ion. The subsequent in-situ reduction of this intermediate yields a new, more substituted amine.

This strategy has been employed in the synthesis of various nitrogen-containing compounds. For example, derivatives of this compound have been subjected to reductive amination with primary amines to produce precursors for complex molecular structures acs.orguva.nl. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde rsc.org.

| Amine | Reducing Agent | Product |

| Primary Amine (R-NH₂) | NaBH(OAc)₃ | Secondary Amine |

| Secondary Amine (R₂NH) | NaBH₃CN | Tertiary Amine |

| Ammonia (NH₃) | H₂/Pd-C | Primary Amine |

This table provides examples of reagents used in the reductive amination of the aldehyde functional group.

The aldehyde functional group in this compound can be readily manipulated through oxidation and reduction, altering the oxidation state of the terminal carbon.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using a variety of common oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder options like silver oxide (Ag₂O) can effect this transformation. This conversion is useful for synthesizing N-Boc protected amino acids with an extended carbon chain. Furthermore, aldehydes can be converted directly into tert-butyl peresters by reacting with tert-butyl hydroperoxide (TBHP) in the presence of a catalyst rsc.org.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. This is typically achieved with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent that is highly selective for aldehydes and ketones, making it ideal for this transformation without affecting the carbamate group. The resulting N-Boc-protected amino alcohol is a versatile synthetic intermediate.

Reactivity of the Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its unique stability profile. Its reactivity, or lack thereof, is governed by the electronic and steric properties of the carbamate functional group.

A key feature of the Boc-carbamate is its remarkable stability under a wide range of reaction conditions. It is generally resistant to hydrolysis under basic conditions and is stable towards most nucleophiles and catalytic hydrogenation sci-hub.sechemistrysteps.comrsc.orgresearchgate.net. This stability allows for extensive chemical modifications at other parts of the molecule, such as the aldehyde group, without compromising the integrity of the protected amine organic-chemistry.org.

However, the Boc group is designed for facile removal under acidic conditions. The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the loss of the amine to form a carbamic acid and a stable tert-butyl cation. The carbamic acid then spontaneously decarboxylates to release the free amine and carbon dioxide chemistrysteps.com. This orthogonal stability—stable to base, labile to acid—is a cornerstone of its utility in multi-step synthesis organic-chemistry.org.

| Condition/Reagent | Stability of Boc Group |

| Strong Bases (e.g., NaOH, LiOH) | Stable sci-hub.sereddit.com |

| Nucleophiles (e.g., amines, Grignards) | Stable sci-hub.seorganic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stable rsc.org |

| Strong Acids (e.g., TFA, HCl) | Cleaved chemistrysteps.comorganic-chemistry.org |

This table summarizes the stability of the Boc-carbamate moiety under various chemical conditions.

The chemical properties of the carbamate moiety are heavily influenced by amide resonance. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, creating a resonance hybrid with significant double-bond character in the C–N bond nih.govyoutube.comacs.org.

This resonance has several important consequences:

Planarity: The delocalization forces the nitrogen, the carbonyl carbon, the carbonyl oxygen, and the atoms attached to them to lie in a single plane.

Restricted Rotation: The partial double-bond character of the C–N bond creates a significant energy barrier to rotation, which is estimated to be 3-4 kcal/mol lower than in typical amides acs.org. This leads to the existence of cis and trans conformers, which can sometimes be observed by NMR spectroscopy researchgate.net.

Reduced Nucleophilicity: The delocalization of the nitrogen's lone pair makes the nitrogen atom less basic and less nucleophilic compared to a typical amine reddit.com.

Studies have shown that steric hindrance from bulky substituents can cause the amide bond to twist from planarity, which disrupts the resonance stabilization acs.orgfigshare.comacs.org. This distortion can, in some specialized cases, make the amide N–C(O) bond more susceptible to cleavage acs.orgacs.org.

Applications As a Pivotal Intermediate in Complex Molecule Synthesis

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of efficient synthetic routes to these scaffolds is of paramount importance. Tert-Butyl (4-oxobutyl)carbamate serves as an invaluable starting material for creating various nitrogen-containing ring systems due to its linear C4 chain bearing an electrophilic aldehyde at one end and a latent nucleophilic amine at the other.

The pyrrolidine (B122466) ring is a common motif in numerous alkaloids and pharmaceutical agents. This compound is an ideal precursor for constructing this five-membered saturated heterocycle. The synthetic strategy typically involves an intramolecular reductive amination. First, the Boc-protecting group is removed under acidic conditions to liberate the primary amine. The resulting 4-aminobutanal (B194337) undergoes spontaneous intramolecular cyclization via imine formation, which is then reduced in situ to yield the stable pyrrolidine ring.

Alternatively, the aldehyde can be engaged with other reagents to build a more complex acyclic precursor, which is later cyclized. For instance, it can be used as a building block in the synthesis of substituted pyrrolidines like tert-butyl 2-(4-oxobutyl)pyrrolidine-1-carboxylate. uni.lu The versatility of the aldehyde and the protected amine allows for the introduction of various substituents onto the pyrrolidine core.

Table 1: Synthesis of Pyrrolidine from this compound via Intramolecular Reductive Amination

| Step | Description | Reagents and Conditions | Product |

| 1 | Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | 4-Aminobutanal |

| 2 | Cyclization/Reduction | Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN) | Pyrrolidine |

Isoxazolidines are five-membered heterocycles containing both nitrogen and oxygen atoms, which are found in a number of biologically active compounds. nih.gov Their synthesis often relies on 1,3-dipolar cycloaddition reactions between a nitrone and an alkene. This compound can be utilized to form the nitrone component. The aldehyde functionality is reacted with an N-substituted hydroxylamine (B1172632) to generate the corresponding nitrone. This intermediate can then react with a variety of alkenes in a [3+2] cycloaddition to furnish the isoxazolidine (B1194047) ring system. The presence of the Boc-protected amino group on the side chain provides a site for further molecular elaboration. mdpi.com

Triazoles and oxadiazoles (B1248032) are five-membered aromatic heterocycles that are prominent in medicinal chemistry due to their favorable metabolic stability and ability to act as bioisosteres for ester and amide groups. ijcr.infonih.gov

Triazole Synthesis: The construction of 1,2,3-triazoles can be achieved using this compound as a starting point for creating one of the key reaction partners. A common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". frontiersin.org The amine group of the deprotected carbamate (B1207046) can be converted into an azide (B81097) functionality (e.g., via diazotization followed by substitution with sodium azide). The resulting azido-aldehyde can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. nih.govfrontiersin.org

Oxadiazole Synthesis: For the synthesis of 1,3,4-oxadiazoles, this compound can be used to generate a necessary acylhydrazone intermediate. jchemrev.com The aldehyde group is condensed with a hydrazide (R-CONHNH₂) to form an N-acylhydrazone. This intermediate can then undergo oxidative cyclization, often promoted by reagents like iodine or other oxidants, to form the 1,3,4-oxadiazole (B1194373) ring. jchemrev.comresearchgate.net The Boc-protected amine remains available for subsequent modifications.

The utility of this compound extends to the synthesis of other important nitrogen-containing heterocycles, such as pyridines and pyrazoles. enamine.net Its functional groups are well-suited for multicomponent reactions that can rapidly build molecular complexity.

For example, in pyridine (B92270) synthesis, the aldehyde can react with an enaminone in a [2+2] cycloaddition fashion to form highly functionalized pyridine derivatives. enamine.net Similarly, for pyrazole (B372694) synthesis, the aldehyde can be transformed into an electron-poor alkyne, which can then undergo a [3+2] cycloaddition with azomethine imines to produce fluorescent pyrazole derivatives. enamine.net The Boc-protected amine provides a handle for introducing diversity into the final products.

Precursor to Functionalized Amines and Amino Acid Derivatives

Beyond heterocycle synthesis, this compound is a key starting material for preparing acyclic molecules with defined functionalities, particularly α-aminophosphonates, which are important analogues of α-amino acids.

Alpha-aminophosphonates are structural analogues of α-amino acids where the carboxylic acid group is replaced by a phosphonic acid moiety. nih.gov This substitution leads to compounds with a range of biological activities, including enzyme inhibition. nih.govnih.gov The Kabachnik-Fields reaction is a powerful one-pot, three-component method for synthesizing these compounds. nih.gov

This reaction involves the condensation of an aldehyde, an amine, and a dialkyl phosphite (B83602). nih.govresearchgate.net this compound is an excellent substrate for this transformation. In this case, the aldehyde group within the molecule reacts with an external amine (or ammonia) and a dialkyl phosphite (e.g., diethyl phosphite) in a single pot. The reaction proceeds through the formation of an imine intermediate, followed by the nucleophilic addition of the phosphite. This directly yields a protected α-aminophosphonate derivative bearing the Boc-protected aminobutyl side chain, ready for further synthetic manipulations.

Table 2: Kabachnik-Fields Synthesis of an α-Aminophosphonate Derivative

| Reactants | Catalyst/Conditions | Product Structure |

| This compound, Primary/Secondary Amine (R₂NH), Dialkyl Phosphite | Typically catalyst-free or with mild acid/base catalysis, neat or in a solvent. | A dialkyl ester of an α-aminophosphonate with a Boc-protected aminobutyl side chain. |

Synthesis of N-Alkyl Carbamates and Related Amine Derivatives

The aldehyde functionality of this compound is a key handle for the synthesis of various N-alkyl carbamates and other amine derivatives. A primary pathway involves reductive amination, where the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ to yield a more complex secondary or tertiary amine. The entire molecular framework, including the original Boc-protected amine, is carried through the reaction, effectively elongating the carbon chain and introducing new nitrogen-based functional groups.

Another significant application involves palladium-catalyzed cross-coupling reactions. While this compound itself is used for its aldehyde, its parent compound, tert-butyl carbamate, is widely used in palladium-catalyzed reactions to create N-Boc-protected anilines from aryl halides. sigmaaldrich.com This highlights the versatility of the Boc-carbamate moiety in forming C-N bonds, a fundamental transformation in the synthesis of many amine derivatives. sigmaaldrich.com

A general and efficient three-step method for preparing N-alkyl-O-alkyl carbamates involves activating an alcohol with carbonyldiimidazole (CDI), converting the resulting carbamoyl-imidazole to a more reactive imidazolium (B1220033) salt, and finally reacting it with an amine. rsc.org This method underscores the stepwise logic used in forming carbamate linkages, a strategy for which this compound is an ideal starting component after the conversion of its aldehyde group.

Strategic Use in Peptide Synthesis and Peptidomimetics

In the intricate field of peptide synthesis, the selective protection and deprotection of amino groups are fundamental. The Boc group is one of the most important acid-labile amino-protecting groups, making compounds like this compound valuable building blocks for creating modified amino acids or for use in peptidomimetics. unibo.it

Orthogonal Protection Strategies in Multi-Step Synthesis

Modern peptide synthesis, particularly on a solid phase, relies heavily on orthogonal protection strategies. This approach allows for the selective removal of one type of protecting group while others remain intact. The most prominent example is the Fmoc/t-Bu strategy. seplite.com

In this strategy:

The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

Reactive side chains of amino acids (like the amine in lysine (B10760008) or the carboxyl group in aspartic acid) are protected by the acid-labile tert-butyl (t-Bu) group or its derivatives, such as Boc. seplite.com

The tert-butyl protecting group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group from the N-terminus during each coupling cycle. seplite.com It is only removed at the final stage of synthesis using a strong acid like trifluoroacetic acid (TFA). seplite.com This orthogonality is crucial for the stepwise assembly of long peptide chains without unintended side reactions. The Boc group in this compound fits perfectly within this acid-labile group of protectors.

The following table illustrates the orthogonal nature of the Fmoc and t-Bu/Boc protecting groups.

| Protecting Group | Chemical Name | Cleavage Condition | Stability | Reference(s) |

| Fmoc | 9-fluorenylmethoxycarbonyl | Mildly basic (e.g., Piperidine) | Stable to acid | seplite.com |

| Boc / t-Bu | tert-butyloxycarbonyl / tert-Butyl | Acidic (e.g., Trifluoroacetic Acid - TFA) | Stable to base | seplite.com |

Implementation in Solid-Phase Synthesis

Solid-Phase Peptide Synthesis (SPPS) revolutionized the construction of peptides by anchoring the first amino acid to an insoluble polymer resin and building the peptide chain in a stepwise manner. lsu.eduunibo.it The use of Boc-protected amino acids was a cornerstone of early SPPS, developed by Bruce Merrifield.

In the context of the modern Fmoc/t-Bu strategy, a building block like this compound could be used to introduce a non-standard residue into a peptide chain grown on a solid support, such as a polystyrene or TentaGel resin. seplite.comunibo.it The synthesis cycle involves:

Deprotection: The Fmoc group of the resin-bound peptide is removed with a piperidine (B6355638) solution. wiley-vch.de

Washing: The resin is washed thoroughly to remove excess reagents. wiley-vch.de

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus.

Washing: The resin is washed again.

This cycle is repeated until the desired peptide sequence is assembled. The side-chain protecting groups, including any t-Bu or Boc groups, remain attached throughout the synthesis. seplite.com Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing TFA. unibo.it The successful synthesis of the 32-peptide thymosin α1 using an Fmoc/t-Bu strategy on a Wang resin is a testament to the effectiveness of this approach. seplite.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. For tert-butyl (4-oxobutyl)carbamate, these calculations would typically employ methods like Density Functional Theory (DFT) or ab initio methods such as Hartree-Fock. The goal is to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.

These calculations provide key insights into bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density and the molecular orbitals, can also be determined. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and shapes are crucial in predicting the molecule's reactivity.

While specific, detailed quantum chemical studies on this compound are not prevalent in the literature, general computed properties are available.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.24 g/mol |

| Exact Mass | 187.12084340 Da |

| Topological Polar Surface Area | 55.4 Ų |

| XLogP3 | 0.7 |

| InChIKey | CRZDTEUFFZSQAY-UHFFFAOYSA-N |

Data sourced from PubChem.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the butyl chain in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis is the study of these different conformers and their relative energies. By mapping the potential energy surface, the most stable, low-energy conformations can be identified. google.com

Computational methods can systematically explore the conformational space by rotating the single bonds within the molecule. For each conformation, the energy is calculated, leading to an energy landscape map. This map reveals the global minimum energy conformation, which is the most populated conformation at thermal equilibrium, as well as other local minima and the energy barriers between them. The presence of the bulky tert-butyl group significantly influences the conformational preferences of the molecule. google.com

Reaction Mechanism Modeling and Transition State Analysis

This compound is often used as an intermediate in organic synthesis. acs.orgnih.gov Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the reduction of the aldehyde group or its participation in condensation reactions could be modeled.

This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction's feasibility and rate. Computational methods can calculate the activation energy, which is the energy difference between the reactants and the transition state. This information is invaluable for understanding and optimizing reaction conditions.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules. For this compound, these predictions can aid in its characterization.

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated using methods like DFT. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be computed. This allows for the prediction of the IR spectrum, including the characteristic peaks for the carbonyl groups (aldehyde and carbamate) and N-H bonds.

Mass Spectrometry: While not a direct prediction of the mass spectrum, computational methods can help in understanding fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.

Table 2: Predicted Spectroscopic Data Types

| Spectroscopy Type | Predicted Parameters | Relevance to Structure |

|---|---|---|

| ¹H and ¹³C NMR | Chemical Shifts | Confirms the carbon-hydrogen framework, including the tert-butyl group and the oxobutyl chain. |

| IR Spectroscopy | Vibrational Frequencies | Identifies functional groups like C=O (carbamate and aldehyde) and N-H. |

Structure-Reactivity and Structure-Property Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) can be developed. These models correlate the chemical structure with reactivity or physical properties.

For this compound, such studies could explore how modifications to the butyl chain or the carbamate (B1207046) group affect its reactivity in synthetic transformations or its physical properties like solubility and polarity. These computational models can guide the design of new molecules with desired characteristics.

Biological Activity and Interactions Academic Research Context

Overview of Research Applications in Chemical Biology

In the field of chemical biology, tert-butyl (4-oxobutyl)carbamate serves as a versatile building block for the synthesis of probes and potential therapeutic agents. The presence of two distinct functional groups—an aldehyde and a protected amine—allows for sequential and controlled chemical modifications. This makes it a key component in the construction of molecules with tailored properties for studying biological processes.

Its primary application lies in its use as a linker or scaffold component in the synthesis of targeted protein degraders and enzyme inhibitors. For instance, it has been used in the synthesis of monofunctional intermediates for ligand-dependent target protein degradation, such as MDM2 protein degraders. google.comgoogle.com In these applications, the aldehyde group can be used for reactions like reductive amination to connect to other parts of a molecule, while the Boc-protected amine can be deprotected at a later stage to introduce a new functional handle or a key interaction point with a biological target. The compound's utility is also noted in the synthesis of molecules for treating viral infections and in the development of immunomodulators. google.comgoogle.com

Studies on Enzyme Inhibition and Modulation

While this compound itself is not typically the active inhibitor in enzyme studies, it is a crucial starting material for the synthesis of a variety of potent and selective enzyme inhibitors. The 4-oxobutylcarbamate moiety is incorporated into the final structure of these inhibitors, providing a flexible carbon chain and a site for further chemical elaboration.

Academic and industrial research has documented its use in the creation of inhibitors for several classes of enzymes:

Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitors: This compound has been used as a starting material in the synthesis of indoline-based compounds that dually inhibit 5-LOX and sEH, which are enzymes involved in inflammatory pathways. acs.orgnih.gov

Histone Methyltransferase (HMT) Modulators: It has been employed in the synthesis of modulators of histone methyltransferases, such as DOT1L. google.com These enzymes are key regulators of gene expression and are targets for cancer therapy.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors: The compound is a documented intermediate in the synthesis of quinazoline (B50416) and quinoline-based inhibitors of NAMPT, an enzyme critical for cellular bioenergetics and a target in oncology. google.comgoogle.com

The following table summarizes examples of enzyme inhibitors synthesized using this compound as a key intermediate.

| Target Enzyme/Protein | Resulting Inhibitor Class | Therapeutic Area |

| 5-Lipoxygenase (5-LOX) / Soluble Epoxide Hydrolase (sEH) | Indoline-based compounds | Anti-inflammatory |

| Histone Methyltransferases (e.g., DOT1L) | Quinazoline derivatives | Oncology |

| Nicotinamide Phosphoribosyltransferase (NAMPT) | Quinazoline and quinoline (B57606) compounds | Oncology, Inflammation |

| MDM2 Protein | Protein Degraders | Oncology |

Interactions with Biological Macromolecules (e.g., binding affinities)

Direct studies on the binding affinity of this compound with biological macromolecules are not prevalent, as it is primarily a synthetic intermediate. However, the structural motifs it provides are critical for the interaction of the final, more complex molecules with their biological targets.

The four-carbon chain of the butanal fragment offers conformational flexibility, allowing the final molecule to adopt an optimal orientation within a protein's binding pocket. The amine group, once deprotected from its Boc-carbamate form, often plays a crucial role in forming key interactions, such as hydrogen bonds or salt bridges, with amino acid residues in the target macromolecule. For example, in the synthesis of histone methyltransferase inhibitors, the amine derived from this starting material is often essential for anchoring the inhibitor in the active site of the enzyme. google.com Similarly, in the development of protein degraders, this moiety can be part of the linker that connects the target-binding ligand to the E3 ligase-recruiting element. google.com

Role in Prodrug Design and Carbamate (B1207046) Hydrolysis Studies in Academic Settings

The tert-butoxycarbonyl (Boc) group on this compound is a classic protecting group for amines in organic synthesis. The hydrolysis of this carbamate is a well-understood and fundamental step in the multi-step syntheses in which this compound is used. This deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which cleanly releases the free amine for subsequent reactions. acs.org

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of tert-Butyl (4-oxobutyl)carbamate often involves multi-step processes with reagents that raise environmental concerns. A primary future direction is the development of greener synthetic routes. This includes the exploration of biocatalytic methods, the use of renewable starting materials, and the design of processes that minimize waste and energy consumption. Research into enzymatic transformations could offer highly selective and environmentally benign alternatives to conventional chemical reactions. Furthermore, the principles of green chemistry, such as atom economy and the use of safer solvents, will be central to innovating more sustainable production methods for this important building block.

Exploration of Novel Reaction Pathways and Applications as a Reagent

While this compound is well-established as a bifunctional building block, there is ongoing research to uncover new reaction pathways and expand its utility as a chemical reagent. Its aldehyde and carbamate (B1207046) functionalities allow for a wide range of chemical transformations. Future research will likely focus on its participation in novel multicomponent reactions, enabling the rapid assembly of complex molecular scaffolds from simple precursors. Additionally, its role in the synthesis of heterocyclic compounds and as a key fragment in the preparation of biologically active molecules and drug candidates continues to be an active area of investigation. acs.org For instance, it has been utilized in the synthesis of indoline-based compounds with potential anti-inflammatory properties. acs.orgnih.gov

Integration into Flow Chemistry and Automated Synthetic Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap forward in its application. rug.nl Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for higher yields and purity. The continuous nature of flow synthesis is particularly well-suited for the production and in-line functionalization of this intermediate. Automating the synthesis and purification processes can further accelerate drug discovery and development by enabling the rapid generation of compound libraries based on the this compound scaffold. rug.nl A patent for a continuous flow hydrogenation protocol has been noted in the synthesis of related compounds. nih.gov

Advanced Strategies for Divergent Synthesis of Complex Structures

The unique structure of this compound makes it an ideal starting point for divergent synthesis, a strategy that allows for the creation of a wide variety of structurally distinct molecules from a common intermediate. Future research will likely focus on developing more sophisticated divergent synthetic strategies that leverage the reactivity of both the aldehyde and the protected amine. This could involve the use of orthogonal protecting groups and sequential, site-selective reactions to build molecular complexity in a controlled manner. Such strategies are invaluable in medicinal chemistry for the generation of diverse compound libraries for high-throughput screening and the exploration of structure-activity relationships (SAR). nih.gov

Design of New this compound Derivatives with Enhanced Properties

Researchers are actively designing and synthesizing new derivatives of this compound to enhance their chemical and biological properties. google.com By modifying the core structure, it is possible to fine-tune reactivity, solubility, and steric hindrance to suit specific applications. For example, derivatives are being developed for use as linkers in antibody-drug conjugates (ADCs) and as components of proteolysis-targeting chimeras (PROTACs), which are emerging therapeutic modalities. google.comgoogle.com The synthesis of these derivatives often involves the reaction of this compound with other molecules to introduce new functional groups and create bifunctional intermediates for further elaboration. google.comgoogle.comgoogle.comumich.eduumich.edugoogle.com

Interactive Data Table: Research Areas and Applications

| Research Area | Description | Key Applications | Relevant Findings |

| Sustainable Synthesis | Developing environmentally friendly methods for producing this compound. | Greener chemical manufacturing. | Focus on biocatalysis and renewable feedstocks to reduce waste and energy use. |

| Novel Reactions | Discovering new chemical transformations involving this compound. | Synthesis of complex molecules, heterocycles, and biologically active compounds. acs.org | Used in multicomponent reactions and as a key fragment in drug synthesis. acs.orgnih.gov |

| Flow Chemistry | Integrating the synthesis and use of this compound into continuous flow systems. rug.nl | Safer, more efficient, and scalable chemical production. | Enables rapid optimization and library synthesis for drug discovery. nih.govrug.nl |

| Divergent Synthesis | Using this compound as a starting point to create diverse molecular structures. | Generation of compound libraries for high-throughput screening and SAR studies. nih.gov | Facilitates the exploration of chemical space for new drug candidates. |

| Derivative Design | Creating new molecules based on the this compound scaffold with improved properties. google.com | Development of linkers for ADCs and PROTACs. google.comgoogle.com | Tailoring properties like reactivity and solubility for specific therapeutic applications. google.comgoogle.comgoogle.comumich.eduumich.edugoogle.com |

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (4-oxobutyl)carbamate, and what intermediates are typically involved?

this compound can be synthesized via carbamate protection of a primary amine followed by oxidation of a hydroxyl or halide group. For example, bromoalkyl intermediates (e.g., tert-butyl (4-bromobutyl)carbamate) are common precursors, where oxidation or hydrolysis yields the 4-oxobutyl moiety . Multi-step protocols often involve Boc-protection (tert-butoxycarbonyl) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by functional group transformations .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the presence of the Boc group (tert-butyl signal at ~1.4 ppm) and the 4-oxobutyl chain (carbonyl resonance at ~170 ppm) .

- IR Spectroscopy : Detection of the carbonyl stretch (~1680-1720 cm⁻¹) for both the carbamate and ketone groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₇NO₃, exact mass 187.12 g/mol) .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store at 2–8°C in airtight containers protected from moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may hydrolyze the Boc group or oxidize the ketone .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates during Boc protection .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Oxidation Control : For converting hydroxyl to ketone, use mild oxidants like Dess-Martin periodinane to avoid overoxidation .

Q. How can researchers address contradictions in reported toxicity data for tert-Butyl carbamate derivatives?

- In Vitro Assays : Perform standardized cytotoxicity tests (e.g., MTT assay) to assess acute toxicity, as some derivatives show low acute toxicity (LD₅₀ > 2000 mg/kg) , while others may irritate mucous membranes .

- Data Normalization : Compare studies using consistent metrics (e.g., IC₅₀ values) and account for impurities, which may skew results .

Q. What role does the 4-oxobutyl group play in the reactivity of tert-Butyl carbamates in nucleophilic addition reactions?

The ketone in the 4-oxobutyl group acts as an electrophilic site, enabling reactions such as:

- Grignard Additions : Formation of tertiary alcohols.

- Reductive Amination : Conversion to secondary amines using NaBH₃CN . Steric hindrance from the Boc group may slow reactivity, requiring elevated temperatures or Lewis acid catalysts (e.g., BF₃·OEt₂) .

Methodological Considerations

- Data Tables :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₃ | |

| Melting Point | 103–106°C (analogous derivatives) | |

| Boiling Point | ~280°C (predicted) | |

| Solubility (Polar Solvents) | High in methanol, DCM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.